molecular formula C18H13Cl2N3O2 B11709124 2,4-Dichloro-benzoic acid (1-allyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

2,4-Dichloro-benzoic acid (1-allyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Cat. No.: B11709124
M. Wt: 374.2 g/mol
InChI Key: NOJLJHZAIDYNLD-UHFFFAOYSA-N
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Description

2,4-Dichloro-benzoic acid (1-allyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-benzoic acid (1-allyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves the reaction of 2,4-dichlorobenzoic acid with hydrazine derivatives. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-80°C).

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-benzoic acid (1-allyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic acid hydrazide: A simpler hydrazide derivative.

    Indole-3-carboxaldehyde hydrazide: Another indole-based hydrazide.

Uniqueness

2,4-Dichloro-benzoic acid (1-allyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is unique due to its specific structure, which combines the properties of both 2,4-dichlorobenzoic acid and indole derivatives. This combination may result in unique biological activities and chemical reactivity.

Properties

Molecular Formula

C18H13Cl2N3O2

Molecular Weight

374.2 g/mol

IUPAC Name

2,4-dichloro-N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminobenzamide

InChI

InChI=1S/C18H13Cl2N3O2/c1-2-9-23-15-6-4-3-5-13(15)16(18(23)25)21-22-17(24)12-8-7-11(19)10-14(12)20/h2-8,10,25H,1,9H2

InChI Key

NOJLJHZAIDYNLD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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